molecular formula C8H20N4 B123705 Cyclen CAS No. 294-90-6

Cyclen

Cat. No. B123705
CAS RN: 294-90-6
M. Wt: 172.27 g/mol
InChI Key: QBPPRVHXOZRESW-UHFFFAOYSA-N
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Patent
US05419893

Procedure details

Sodium acetate (1.23 g, 15 mmol) was added to a stirred suspension of 1,4,7,10 tetraazacyclododecane (0.864 g, 5 mmol) (prepared in accordance with J. Am. Chem. Soc. 96 2268 (1974) and Liebigs Ann. Chem. 1340 (1977)) in N, N-dimethylacetamide (DMA) (15 ml) at ambient temperature. A solution of bromoacetic acid t-butyl ester (2.93 g, 15 mmol) in DMA (8 ml) was added dropwise to the stirred mixture, and the mixture was stirred at ambient temperature for 6 days. The solvent was evaporated and 1,4,7,10-tetraazacyclododecane-4,7,10-triacetic acid tri-t-butyl ester was purified by flash chromotography on a silica column with chloroform:methanol 8:2 as eluent. Yield 1.8 g (70%). White solid, m.p. 165°-175° C.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
0.864 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].[NH:6]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13][NH:12][CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1.[C:18]([O:22][C:23](=[O:26])[CH2:24]Br)([CH3:21])([CH3:20])[CH3:19]>CN(C)C(=O)C>[C:18]([O:3][C:1](=[O:4])[CH2:2][N:6]1[CH2:17][CH2:16][N:15]([CH2:24][C:23]([O:22][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:26])[CH2:14][CH2:13][N:12]([CH2:24][C:23]([O:22][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:26])[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)([CH3:21])([CH3:20])[CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.864 g
Type
reactant
Smiles
N1CCNCCNCCNCC1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
2.93 g
Type
reactant
Smiles
C(C)(C)(C)OC(CBr)=O
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 6 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
1,4,7,10-tetraazacyclododecane-4,7,10-triacetic acid tri-t-butyl ester was purified by flash chromotography on a silica column with chloroform:methanol 8:2 as eluent

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
Smiles
C(C)(C)(C)OC(CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.